molecular formula C13H17Cl2N3O2S B1662385 HA-100 dihydrochloride CAS No. 210297-47-5

HA-100 dihydrochloride

Cat. No.: B1662385
CAS No.: 210297-47-5
M. Wt: 350.3 g/mol
InChI Key: ZKQAPKKKTQCVKG-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. It interacts with enzymes such as myosin light chain kinase, protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG) with varying inhibitory concentrations (IC50 values of 8 µM for PKA, 12 µM for PKC, 4 µM for PKG, and 240 µM for myosin light chain kinase) . These interactions are essential for regulating various cellular processes, including muscle contraction, cell division, and signal transduction.

Cellular Effects

The effects of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, it can alter the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways. This compound has been shown to impact various cell types, including myeloid cells, where it modulates oxidative metabolism and protein kinase activity .

Molecular Mechanism

At the molecular level, 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride exerts its effects through binding interactions with protein kinases, leading to their inhibition. This inhibition prevents the phosphorylation of target proteins, thereby altering their activity and function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods, potentially affecting its efficacy in long-term experiments . Long-term exposure to this compound can lead to sustained inhibition of protein kinases, resulting in prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits protein kinases without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and impaired physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . Understanding these pathways is crucial for optimizing the use of this compound in biochemical research and therapeutic applications.

Transport and Distribution

Within cells and tissues, 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function . The compound’s distribution is essential for its efficacy in targeting specific cellular processes and achieving desired biochemical outcomes.

Subcellular Localization

The subcellular localization of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures that the compound interacts with its target proteins and enzymes in the appropriate cellular context . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HA-100 dihydrochloride involves the reaction of isoquinoline with piperazine in the presence of a sulfonylating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The final compound is then purified through crystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to maintain consistent reaction conditions. The compound is then subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: HA-100 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isoquinoline derivatives .

Scientific Research Applications

HA-100 dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies involving protein kinases and their role in cellular signaling pathways.

    Medicine: this compound is investigated for its potential therapeutic effects in diseases involving abnormal kinase activity, such as cancer and inflammatory disorders.

    Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery .

Comparison with Similar Compounds

Uniqueness of HA-100 Dihydrochloride: this compound is unique due to its specific inhibition profile and its ability to modulate multiple kinases simultaneously. This makes it a valuable tool in research focused on understanding complex signaling networks and developing targeted therapies .

Properties

IUPAC Name

5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQAPKKKTQCVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.